molecular formula C29H25N3O5S B1239562 [4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Cat. No. B1239562
M. Wt: 527.6 g/mol
InChI Key: WZPMXNLVZLIWBV-FDHMRPASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.

Scientific Research Applications

1. Antibacterial and Acetylcholinesterase Enzyme Inhibitory Activities

A study by Gupta and Rastogi (1986) synthesized derivatives similar to the specified compound and evaluated them for antibacterial and acetylcholinesterase enzyme inhibitory activities. This indicates potential applications in combating bacterial infections and in the treatment of neurological disorders like Alzheimer's disease (Gupta & Rastogi, 1986).

2. Aldose Reductase Inhibitors for Diabetic Complications

Ali et al. (2012) worked on derivatives of the compound which were evaluated as aldose reductase inhibitors. This enzyme is implicated in diabetic complications, suggesting the compound's potential in diabetes management (Ali et al., 2012).

3. Synthesis and Antibacterial Activity of Novel Derivatives

Desai et al. (2001) synthesized novel derivatives of the compound and assessed their in vitro growth inhibitory activity against microbes like E.coli, S. aureus, and Salmonella typhi, indicating its potential as an antibacterial agent (Desai et al., 2001).

4. Electrochemical Studies and Synthesis of Novel Mannich Bases

Naik et al. (2013) studied novel Mannich bases derived from the compound, focusing on their electrochemical behavior. This research contributes to the understanding of the compound's properties in electrochemical applications (Naik et al., 2013).

5. Synthesis of Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) synthesized Schiff base ligands derived from the compound and evaluated their antimicrobial activities against bacteria and fungi, indicating its potential use in developing antimicrobial agents (Vinusha et al., 2015).

6. Antifibrotic and Anticancer Activity of Amino/Iminothiazolidinones

Kaminskyy et al. (2016) describe the synthesis and evaluation of amino(imino)thiazolidinone derivatives of the compound for their antifibrotic and anticancer activities, identifying several compounds with significant effects (Kaminskyy et al., 2016).

7. Synthesis and Anti-inflammatory Activity of Novel Derivatives

Ali et al. (2017) synthesized and evaluated 2-imino-4-thiazolidinone derivatives of the compound for anti-inflammatory activity. This research highlights its potential in developing non-steroidal anti-inflammatory drugs (Ali et al., 2017).

properties

Product Name

[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molecular Formula

C29H25N3O5S

Molecular Weight

527.6 g/mol

IUPAC Name

2-[4-[(Z)-[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C29H25N3O5S/c1-36-22-12-8-21(9-13-22)31-29-32(15-14-20-17-30-25-5-3-2-4-24(20)25)28(35)26(38-29)16-19-6-10-23(11-7-19)37-18-27(33)34/h2-13,16-17,30H,14-15,18H2,1H3,(H,33,34)/b26-16-,31-29?

InChI Key

WZPMXNLVZLIWBV-FDHMRPASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)CCC4=CNC5=CC=CC=C54

SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
Reactant of Route 2
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
Reactant of Route 3
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
Reactant of Route 5
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

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